molecular formula C10H11NO B167878 N-Phenylmethacrylamide CAS No. 1611-83-2

N-Phenylmethacrylamide

Cat. No.: B167878
CAS No.: 1611-83-2
M. Wt: 161.2 g/mol
InChI Key: IJSVVICYGLOZHA-UHFFFAOYSA-N
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Description

N-Phenylmethacrylamide (CAS: 1611-83-2) is a methacrylamide derivative characterized by a phenyl group attached to the nitrogen atom and a methyl substituent on the α-carbon of the acrylamide backbone. This structural configuration imparts unique chemical and physical properties, making it valuable in polymer chemistry, photoresist technology, and organic synthesis. Key applications include its use as a monomer in high-thermal-stability resins , a component in water-processable photoresists , and a substrate in photocatalytic cyclization reactions . Its synthesis often employs eco-friendly catalysts like Maghnite H⁺, yielding up to 85% under solvent-free conditions .

Properties

IUPAC Name

2-methyl-N-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h3-7H,1H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSVVICYGLOZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28407-82-1
Record name 2-Propenamide, 2-methyl-N-phenyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=28407-82-1
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DSSTOX Substance ID

DTXSID20167063
Record name N-Phenylmethacrylamide
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Molecular Weight

161.20 g/mol
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CAS No.

1611-83-2
Record name N-Phenylmethacrylamide
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Record name N-Phenylmethacrylamide
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Record name N-Phenylmethacrylamide
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Record name N-Phenylmethacrylamide
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Record name N-phenylmethacrylamide
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Record name N-PHENYLMETHACRYLAMIDE
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Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely documented method involves reacting aniline with methacryloyl chloride in anhydrous DCM under inert nitrogen atmospheres. Triethylamine serves as a base to scavenge hydrochloric acid, driving the reaction toward completion. The general procedure entails dissolving aniline (21 mmol) and triethylamine (42 mmol) in DCM at 0°C, followed by dropwise addition of methacryloyl chloride (23 mmol). After 12 hours at room temperature, the mixture is quenched with water, extracted with DCM, and purified via recrystallization or flash chromatography.

Solvent and Stoichiometric Optimization

Solvent polarity significantly impacts yield. Nonpolar solvents like toluene or methanol result in negligible conversion (<5%), whereas DCM and DMF achieve 42–43% yields due to improved reagent solubility. Excess methacryloyl chloride (1.1 equivalents) ensures complete consumption of aniline, minimizing unreacted starting material.

Table 1: Solvent Effects on N-Phenylmethacrylamide Yield

SolventYield (%)Purity (by NMR)
DCM42>95%
DMF4390%
Toluene0N/A
Methanol0N/A

N-Alkylation of Primary Amides

Synthesis of N-Methyl-N-phenylmethacrylamide

Secondary amides like N-methyl-N-phenylmethacrylamide are synthesized via alkylation of primary amides. In a Schlenk tube, this compound (6.0 mmol) is treated with NaH (12 mmol) in tetrahydrofuran (THF) at 0°C, followed by methyl iodide (12 mmol). The reaction proceeds at room temperature for 1 hour, yielding 86% after chromatography. This method avoids competitive hydrolysis observed in aqueous conditions.

One-Pot Synthesis via In Situ Acylation

Concurrent Protection and Acylation

A streamlined protocol combines aniline protection and acylation in a single pot. Paraformaldehyde and 1,4-diazabicyclo[2.2.2]octane (DABCO) in t-butanol/water (3:7) at 55°C generate N-methyl-N-phenylmethacrylamide directly from methacryloyl chloride and aniline, achieving 52% yield after 24 hours. This method reduces purification steps but requires rigorous temperature control to prevent oligomerization.

Purification and Characterization

Recrystallization vs. Flash Chromatography

Recrystallization from ethyl acetate or hexane yields high-purity this compound (>95%) but is less efficient for polar derivatives. Flash chromatography using silica gel with ethyl acetate/hexane gradients (1:1 to 3:7) resolves N-alkylated variants, with elution times varying by substituent hydrophobicity.

Spectroscopic Confirmation

1H NMR spectra of N-methyl-N-phenylmethacrylamide show characteristic peaks at δ 7.39–7.21 ppm (aryl protons) and δ 3.38 ppm (N-methyl group). Carbonyl resonances appear at δ 170.30 ppm in 13C NMR, confirming successful acylation.

Table 2: 1H NMR Data for this compound Derivatives

Compoundδ (ppm)IntegrationMultiplicity
This compound7.39–7.21 (m, 5H)5HMultiplet
N-Methyl-N-phenylmethacrylamide3.38 (s)3HSinglet
N-Benzyl-N-phenylmethacrylamide4.23–4.17 (m, 2H)2HMultiplet

Mechanistic Considerations and Side Reactions

Competing Hydrolysis Pathways

Methacryloyl chloride is susceptible to hydrolysis, particularly in protic solvents. Anhydrous conditions and excess triethylamine mitigate this, maintaining reaction efficiency above 90%.

Oligomerization During Prolonged Reactions

Extended reaction times (>24 hours) at elevated temperatures (>50°C) promote methacrylamide oligomerization, detectable via gel permeation chromatography. Adding phenolic inhibitors like hydroquinone (0.25 equivalents) suppresses radical-initiated polymerization.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors enhance heat dissipation, enabling 20% higher yields compared to batch reactors. Residence times of 30 minutes at 25°C optimize throughput without compromising purity.

Green Chemistry Approaches

Replacing DCM with cyclopentyl methyl ether (CPME), a biodegradable solvent, reduces environmental impact while maintaining 40% yield . Catalytic triethylamine (1.05 equivalents) further minimizes waste.

Chemical Reactions Analysis

Copolymerization Reactions

PMA undergoes free-radical copolymerization with monomers such as acrylonitrile (AN) and acrylamide (AA) using benzoyl peroxide (BPO) as an initiator in dimethylformamide (DMF) at 70°C .

Key Findings:

  • Reactivity Ratios :

    Monomer PairMethodr1r_1 (PMA)r2r_2 (Co-monomer)
    PMA-ANFinemann-Ross1.2580.337
    PMA-ANKelen-Tudos1.2530.342
    PMA-AAFinemann-Ross1.080.89

    PMA exhibits higher reactivity than AN or AA, leading to copolymers richer in PMA content .

  • Microstructure : Copolymers show random sequences due to r1×r21r_1\times r_2\approx 1 (e.g., 1.258 for PMA-AN) .

Thiol Addition Reactions

A kinetic study of thiol addition to PMA analogs (e.g., N-phenylacrylamide) reveals:

  • Brønsted Plot : A near-zero βnuc (0.07±0.040.07\pm 0.04) for alkyl thiols, indicating minimal dependence on thiol acidity .

  • Mechanism : Rate-limiting nucleophilic attack by thiolate anions followed by rapid protonation of the enolate intermediate (E1<sub>rev</sub>cb mechanism) .

  • Solvent Kinetic Isotope Effect (SKIE) : kH2O/kD2O=1.2k_{H2O}/k_{D2O}=1.2, consistent with a single proton transfer in the transition state .

Thermal Degradation

Thermogravimetric analysis (TGA) of PMA copolymers shows:

  • Degradation Onset : Increases with PMA content due to phenyl group stabilization.

  • Activation Energy (EaE_aEa) :

    CopolymerBroido Method (kJ/mol)Horowitz Method (kJ/mol)
    PMA-AN198.3102.1
    PMA-AN7112.4116.7

    Higher PMA content correlates with greater thermal stability .

Scientific Research Applications

Synthesis and Characterization

PMA can be synthesized through the reaction of methacryloyl chloride with aniline, resulting in a functional monomer that can be polymerized to form various copolymers. The characterization of these polymers is essential for understanding their properties and potential applications.

Table 1: Synthesis Methods of N-Phenylmethacrylamide

MethodReagentsConditionsYield (%)
Direct reactionMethacryloyl chloride, AnilineRoom temperature, 24 hours85
CopolymerizationPMA with methyl methacrylateAIBN initiator, 60°C90

Polymer Applications

Polymers derived from this compound exhibit unique thermal and mechanical properties, making them suitable for various industrial applications.

Coatings and Adhesives

PMA-based polymers are used in coatings due to their excellent adhesion properties and resistance to environmental degradation. They are particularly effective in protective coatings for metals and plastics.

Biomedical Applications

Recent studies have highlighted the potential of PMA in biomedical applications, particularly in drug delivery systems and tissue engineering. The biocompatibility of PMA copolymers allows for their use in medical devices and controlled release formulations.

Drug Delivery Systems

A study demonstrated the use of PMA-based nanoparticles for targeted drug delivery. These nanoparticles can encapsulate hydrophobic drugs and release them in a controlled manner upon exposure to specific stimuli (e.g., pH or temperature changes).

  • Findings : The PMA nanoparticles showed a sustained release profile over 72 hours, significantly improving the bioavailability of the encapsulated drug compared to traditional formulations .

Thermal Stability Analysis

Research on the thermal degradation of PMA polymers indicates that they maintain structural integrity up to 250°C, making them suitable for high-temperature applications .

  • Data Summary :
    • Degradation onset: 230°C
    • Maximum weight loss: 250°C
    • Residual weight at 400°C: 20%

Reactivity and Safety Considerations

While PMA has many beneficial applications, it is essential to consider its reactivity profile. Studies indicate that methacrylamides generally exhibit lower reactivity towards biological nucleophiles compared to acrylamides, which may reduce cytotoxicity risks associated with their use .

Table 2: Reactivity Comparison of Acrylamides vs. Methacrylamides

Compound TypeReactivity with GSH (kGSH)Cytotoxicity Level
AcrylamidesHigh (134.800 M⁻¹ h⁻¹)High
MethacrylamidesLow (2.574 M⁻¹ h⁻¹)Baseline

Mechanism of Action

The mechanism of action of N-Phenylmethacrylamide primarily involves its ability to undergo polymerization and substitution reactions. The phenyl group provides a site for electrophilic aromatic substitution, while the methacrylamide moiety allows for polymerization. These reactions enable the compound to form complex structures with specific properties, making it valuable in various applications .

Comparison with Similar Compounds

Table 1: Reactivity Comparison

Compound Reaction Type Conditions Yield Notes Reference
This compound Sulfur addition 100°C, overnight 33% Slower due to steric hindrance
N-Phenylacrylamide (EDG*) Sulfur addition 80°C 54–65% Faster with electron-donating groups
This compound Photocatalytic cyclization Blue LED, H₂O/toluene 80% High efficiency in oxindole synthesis
This compound Difluoromethylation Visible light 0% No product detected

*EDG = Electron-donating groups (e.g., -OMe, -NH₂).

Table 2: Thermal Properties of Copolymers

Copolymer Composition Tg (°C) Key Application Reference
Poly(HPMI-co-PMA) >280 High-thermostable photoresist
Poly(methyl methacrylate) ~105 General-purpose polymers N/A
Poly(N-isopropylacrylamide) ~130 Thermoresponsive hydrogels N/A
2.3 Photochemical and Electrochemiluminescent (ECL) Behavior
  • Photoresist Performance : this compound-based copolymers in Langmuir-Blodgett films achieve 0.75 µm resolution under Hg lamp exposure, comparable to SU8 photoresists but with better water processability .
  • ECL Efficiency: Ir(pq)₂(this compound) complexes immobilized on multi-wall carbon nanotubes generate reproducible ECL signals with TPrA co-reactants. However, their ECL efficiencies are orders of magnitude lower than Ir(C^N)₂(acac) complexes, limiting practical sensor applications .

Table 3: Photochemical Performance

Application Compound Performance Metric Reference
Photoresist resolution DMA/PhMA copolymer 0.75 µm
ECL intensity Ir(pq)₂(this compound) Low efficiency
Cyclization yield This compound 80% (oxindole synthesis)

Biological Activity

N-Phenylmethacrylamide (PMA) is a compound of significant interest in the fields of organic chemistry and biomedicine due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on cytotoxicity, antimicrobial effects, and reactivity with biological nucleophiles.

This compound is classified as an amide, with the following chemical characteristics:

  • Molecular Formula : C10_{10}H9_{9}NO
  • Molecular Weight : 163.18 g/mol
  • CAS Number : 2210-24-4

Cytotoxicity and Reactivity

Recent studies have demonstrated that methacrylamides, including this compound, exhibit varying degrees of cytotoxicity. A key study investigated the cytotoxic effects of several substituted acrylamides and methacrylamides on different cell lines. The findings indicated that while acrylamides generally showed high toxicity, methacrylamides like PMA exhibited baseline toxicity due to their lower reactivity towards biological nucleophiles such as glutathione (GSH) and DNA bases .

Table 1: Cytotoxicity of Acrylamides and Methacrylamides

CompoundCytotoxicity (IC50 μM)Reactivity with GSH (k GSH M1^{-1} h1^{-1})
N,N'-Methylenebis(acrylamide)20134.800
This compound>100Low
N,N-Diethylacrylamide302.574

The study highlighted that the lower reactivity of PMA compared to acrylamides is attributed to the electron-donating inductive effect of the methyl group in methacrylamides, which reduces their electrophilicity .

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has been explored for its antimicrobial activity. Research indicates that derivatives of PMA can exhibit significant activity against various bacterial strains, including Gram-positive bacteria and mycobacterial species such as Mycobacterium tuberculosis.

Case Study: Antimicrobial Efficacy

A study focused on the synthesis of novel antimicrobials based on phenylmethacrylamide derivatives showed promising results:

  • Compound 1 : MIC ≤ 64 μg/mL against M. smegmatis.
  • Compound 2 : Alteration to a carboxylic acid abolished activity.
  • Compound 3 : Retained activity with a cyclopropane modification.

These findings suggest that structural modifications can significantly influence the biological activity of PMA derivatives .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with cellular components. The reactivity with nucleophiles like GSH plays a critical role in mediating oxidative stress responses in cells. This interaction can lead to disturbances in redox balance, making cells more susceptible to reactive oxygen species (ROS) .

Q & A

Q. What are the optimized synthetic protocols for N-Phenylmethacrylamide, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting methacryloyl chloride with aniline in dichloromethane (DCM) using triethylamine (TEA) as a base. Key parameters include:

  • Temperature : Reactions performed at 0°C under inert atmospheres reduce side reactions (e.g., hydrolysis of acyl chloride) .
  • Solvent : DCM or THF are preferred for solubility and inertness .
  • Purification : Silica gel column chromatography with hexane/ethyl acetate (3:1 to 10:1) yields pure product (70–85%) . Deviations in stoichiometry (e.g., excess methacryloyl chloride) or inadequate base (TEA) can lower yields due to incomplete deprotonation of aniline.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H NMR : Peaks at δ 5.47 (vinyl proton) and δ 7.30–7.64 (aromatic protons) confirm structure .
  • 13C NMR : Carbonyl resonance at δ 170.9 ppm and vinyl carbons at δ 124–136 ppm verify the acrylamide backbone .
  • IR : Strong C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
  • HRMS : Molecular ion [M+H]+ at m/z 176.0943 (C₁₀H₁₁NO) validates molecular weight .

Q. How does this compound participate in radical polymerization, and what stereochemical outcomes are observed?

this compound undergoes radical polymerization with chiral initiators (e.g., Co(II) complexes), producing isotactic polymers (>99% diad isotacticity). The phenyl group stabilizes propagating radicals, favoring facial selectivity during monomer addition. Tacticity is confirmed via GPC and chiroptical analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in radical reaction mechanisms involving this compound?

Mechanistic studies often employ radical trapping agents (e.g., TEMPO) and isotopic labeling. For example:

  • In blue-light-induced alkylation, TEMPO quenches alkyl radicals, halting cyclization to indolone derivatives. ESR or kinetic studies confirm radical intermediates .
  • Electrolysis with cyclohexylboronic acid generates bicyclic products, supporting a radical cyclization pathway via tertiary radical intermediates . Contradictions arise when alternative pathways (e.g., ionic mechanisms) are proposed; DFT calculations or in-situ spectroscopy (UV-Vis, EPR) can discriminate between mechanisms .

Q. What experimental strategies improve the efficiency of this compound in electrochemiluminescence (ECL) applications?

this compound-functionalized iridium complexes (e.g., Ir(pq)₂(this compound)) are immobilized on multi-wall carbon nanotubes (MWCNTs) for ECL sensors. Key optimizations include:

  • Co-reactants : Use TPrA (tripropylamine) or DBAE (2-(dibutylamino)ethanol) to enhance ECL intensity .
  • Electrode modification : MWCNTs increase surface area, improving signal reproducibility (detection limit: 5.0×10⁻⁹ M for DBAE) .
  • Solvent compatibility : Anhydrous ethanol minimizes water interference, stabilizing ethoxide radical co-reactants .

Q. Why does this compound fail in visible-light-mediated difluoromethylated oxindole synthesis?

Substrate steric hindrance and electronic effects limit reactivity. Unlike N-arylacrylamides, the α-methyl group in this compound destabilizes radical intermediates, preventing cyclization. Computational modeling (e.g., Fukui indices) can predict reactive sites, while substituent screening (e.g., replacing methyl with hydrogen) may restore activity .

Q. How do reaction conditions affect sulfur-based thiolation of this compound?

  • Temperature : Elevated temperatures (100°C vs. 80°C) overcome kinetic barriers, increasing yields of 3-mercapto-N-arylpropanamides (33–45%) .
  • Substituents : Electron-donating groups (e.g., -OMe) on the phenyl ring accelerate thiolation by stabilizing transition states .
  • Steric effects : Ortho-substituted derivatives (e.g., 2-NO₂) undergo intramolecular cyclization instead, requiring HPLC-MS to detect side products .

Methodological Considerations

  • Data Contradictions : Conflicting yields in radical reactions may stem from trace oxygen (quenching radicals) or impurities in sulfur sources. Use Schlenk-line techniques and elemental sulfur purification .
  • Reproducibility : Document solvent drying (e.g., Na₂SO₄ for DCM) and initiator storage conditions (e.g., Co(II) complexes under argon) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.